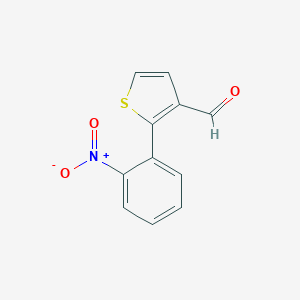
2-(2-Nitrophenyl)thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a nitrophenyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde typically involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 2-{2-Nitrophenyl}-3-thiophenecarboxylic acid.
Reduction: 2-{2-Aminophenyl}-3-thiophenecarbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Does not contain the thiophene ring, limiting its applications in thiophene-based chemistry.
3-{2-Nitrophenyl}-2-thiophenecarbaldehyde: A positional isomer with different reactivity and properties
Uniqueness
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is unique due to the presence of both the nitrophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H7NO3S |
|---|---|
Molekulargewicht |
233.24g/mol |
IUPAC-Name |
2-(2-nitrophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7NO3S/c13-7-8-5-6-16-11(8)9-3-1-2-4-10(9)12(14)15/h1-7H |
InChI-Schlüssel |
TUJKPYKOYHDHMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















